4-[4-(Propan-2-yloxy)phenyl]butan-2-amine
Description
Contextualization within Substituted Butan-2-amine Derivatives
Substituted butan-2-amine derivatives are a class of organic compounds that feature a four-carbon chain with an amino group at the second position and various substituents on the chain or an associated phenyl group. These compounds are recognized for their diverse applications, particularly in the synthesis of more complex molecules and as building blocks in medicinal chemistry. The butan-2-amine backbone provides a chiral center, allowing for the existence of stereoisomers which can exhibit different biological activities.
The general structure of these derivatives allows for a wide range of modifications, influencing their physicochemical properties such as lipophilicity, polarity, and basicity. These properties are crucial in determining the compound's behavior in biological systems, including its ability to cross cell membranes and interact with specific targets.
Significance of the Propan-2-yloxy Phenyl and Butan-2-amine Moieties in Chemical Science
The propan-2-yloxy phenyl moiety , also known as an isopropoxybenzene (B1215980) group, is a common feature in many biologically active compounds. The propan-2-yloxy group is a moderately lipophilic substituent that can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The presence of an alkoxy group on a phenyl ring can also affect the electronic properties of the aromatic system, potentially modulating its interaction with biological targets.
The butan-2-amine moiety is a key pharmacophore found in a variety of physiologically active molecules. As a primary amine, it can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salts, which can improve solubility and handling properties. The alkyl chain provides a flexible linker, and as mentioned, the chiral center at the second carbon can lead to stereospecific interactions with biological macromolecules. The phenethylamine (B48288) scaffold, a core component of the butan-2-amine structure, is present in numerous neurotransmitters and psychoactive compounds, highlighting the potential for derivatives to interact with the central nervous system. mdpi.com
Overview of Academic Research Trajectories for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine
Direct academic research on this compound is not extensively documented in publicly available literature. However, research on analogous compounds provides a clear indication of the potential research directions for this molecule. The primary areas of investigation for structurally similar compounds include:
Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of substituted phenylbutan-2-amines is an active area of research. A common and effective method for preparing such amines is through the reductive amination of the corresponding ketone. masterorganicchemistry.com This process typically involves the reaction of a ketone with an amine source, such as ammonia, in the presence of a reducing agent. For instance, the synthesis of 2-amino-4-phenylbutane has been achieved from 4-phenyl-2-butanone using reagents like titanium(IV) isopropoxide and sodium borohydride. mdma.ch This suggests a plausible synthetic route to this compound from 4-[4-(propan-2-yloxy)phenyl]butan-2-one.
Pharmacological Evaluation: Phenylalkylamines are a well-established class of compounds with a wide range of pharmacological activities. acs.org Research into derivatives of 4-phenylbutan-2-amine often focuses on their potential as central nervous system agents, given their structural similarity to known neurotransmitters and psychostimulants. drugbank.com The introduction of substituents on the phenyl ring, such as the propan-2-yloxy group, can modulate the activity and selectivity of these compounds for specific receptors or transporters.
Structure-Activity Relationship (SAR) Studies: A significant portion of research on this class of compounds is dedicated to understanding how modifications to the chemical structure affect biological activity. By synthesizing a series of related compounds with variations in the substituents on the phenyl ring and the amine group, researchers can build a comprehensive understanding of the key structural features required for a desired biological effect.
Physicochemical Properties of Analogous Compounds
Due to the limited availability of experimental data for this compound, the physicochemical properties of the closely related compound, 4-(4-methoxyphenyl)butan-2-amine, are presented below to provide an estimation of the expected properties.
| Property | Value (for 4-(4-methoxyphenyl)butan-2-amine) |
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Data sourced from PubChem CID 410202.
Spectroscopic Data of a Related Ketone Precursor
The following table provides the 13C NMR spectral data for 4-(4-methoxyphenyl)-2-butanone, a likely precursor to the analogous amine. This data can be informative for the characterization of the target compound's synthetic intermediates.
| Chemical Shift (ppm) | Assignment |
| 29.8 | C4 |
| 30.1 | C1 |
| 44.9 | C3 |
| 55.2 | OCH3 |
| 113.8 | C2', C6' |
| 129.3 | C3', C5' |
| 133.7 | C1' |
| 157.9 | C4' |
| 208.3 | C2 (C=O) |
Data sourced from ChemicalBook for 4-(4-Methoxyphenyl)-2-butanone (CAS 104-20-1). chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-propan-2-yloxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAYQKCSZPBMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Propan 2 Yloxy Phenyl Butan 2 Amine
Direct Synthetic Routes for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine
The direct synthesis of racemic this compound primarily involves the construction of the amine functional group on the butan-2-yl skeleton.
Nucleophilic Substitution Reactions in Target Compound Synthesis
A primary route for the synthesis of this compound involves the reductive amination of the corresponding ketone, 4-[4-(propan-2-yloxy)phenyl]butan-2-one. This transformation is a cornerstone of amine synthesis. The reaction proceeds by the initial formation of an imine or enamine intermediate through the reaction of the ketone with an amine source (such as ammonia, an ammonium salt, or a primary amine) followed by reduction.
Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize the yield of the desired amine. For instance, a related synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine is achieved by reacting 4-methoxyphenyl acetone with aqueous ethylamine in the presence of sodium borohydride. pharmainfo.in This illustrates a practical application of reductive amination for a structurally similar compound.
An alternative, though less common, approach could involve the direct nucleophilic substitution of a suitable leaving group (e.g., a halide or sulfonate) at the second position of the butane chain with an amine nucleophile. However, this method can be complicated by competing elimination reactions.
Scalable Production Considerations via Optimized Reaction Conditions
For the large-scale production of this compound, the reductive amination of 4-[4-(propan-2-yloxy)phenyl]butan-2-one is the more viable route. Key considerations for optimizing this process for scalability include:
Catalyst Selection: For catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Raney Nickel) and catalyst loading is critical to ensure efficient and complete reduction.
Reaction Parameters: Temperature, pressure, and reaction time must be carefully controlled to minimize side product formation and maximize throughput.
Solvent Choice: The solvent should be selected to ensure solubility of all reactants and intermediates, facilitate the reaction, and allow for easy product isolation. Ethers like tetrahydrofuran or alcoholic solvents are often employed. google.com
Work-up and Purification: The post-reaction work-up procedure, including extraction and distillation or crystallization, must be streamlined for efficiency and to ensure high purity of the final product.
The following table summarizes key parameters for consideration in a scalable reductive amination process.
| Parameter | Considerations for Scalability | Potential Options |
| Amine Source | Cost, availability, and ease of handling. | Ammonia, Ammonium Acetate |
| Reducing Agent | Cost, safety, and selectivity. | Catalytic Hydrogenation (H₂/Pd-C), Sodium Borohydride |
| Solvent | Low cost, low environmental impact, ease of recovery. | Methanol, Ethanol, Tetrahydrofuran (THF) |
| Temperature | Balancing reaction rate with side-product formation. | 20-60°C |
| Pressure (for Hydrogenation) | Optimizing reaction rate and ensuring safety. | 1-10 atm |
Stereoselective Synthesis of Enantiomers and Chiral Precursors
The 2-amine group in this compound is located at a stereocenter, meaning the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms requires stereoselective methods.
Enzymatic Cascade Approaches for Chiral Amine Production from Related Alcohols and Ketones
Enzymatic cascades have emerged as powerful and environmentally friendly methods for producing chiral amines. bohrium.comacs.orgacs.org Amine transaminases (ATAs) are a key class of enzymes used in these cascades. They can synthesize a chiral amine by transferring an amino group from an amine donor (like isopropylamine) to a prochiral ketone.
For the synthesis of a specific enantiomer of this compound, the corresponding ketone, 4-[4-(propan-2-yloxy)phenyl]butan-2-one, can be subjected to an enzymatic reaction using either an (R)-selective or (S)-selective ATA.
Furthermore, multi-enzyme one-pot cascades can be designed to produce the chiral amine from the corresponding alcohol. researchgate.net This typically involves an alcohol dehydrogenase to oxidize the alcohol to the intermediate ketone, which is then converted to the chiral amine by the ATA in the same pot. This approach avoids the isolation of the ketone intermediate, improving process efficiency. bohrium.com
Diastereoselective Synthetic Strategies for Related Amino Scaffolds
Diastereoselective synthesis is a powerful strategy for controlling stereochemistry, particularly when multiple stereocenters are present or being created. duke.edu While the target compound has only one stereocenter, these strategies are relevant for the synthesis of related, more complex amino scaffolds. acs.orgnih.govdntb.gov.ua
One common approach is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical outcome of a subsequent reaction before being removed, yielding an enantiomerically enriched product.
Another strategy involves substrate-controlled diastereoselection, where an existing stereocenter in the molecule influences the formation of a new stereocenter. For the synthesis of β-amino acids, for example, the hydrolysis of β-lactam derivatives can proceed while maintaining the stereochemistry at the C2 and C3 positions. acs.org These principles can be applied to the synthesis of derivatives of this compound containing additional stereocenters.
Chiral Resolution Techniques for Enantiomer Separation
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a widely used method when a direct asymmetric synthesis is not feasible or is less efficient.
A classical and common method is the formation of diastereomeric salts. wikipedia.orglibretexts.org The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral acid is removed by treatment with a base to yield the pure enantiomers of the amine.
Enzymatic resolution is another effective technique. This method utilizes an enzyme, often a lipase, that selectively reacts with only one enantiomer of the racemic mixture. google.com For example, a lipase can catalyze the acylation of one amine enantiomer, leaving the other unreacted. The resulting amide and the unreacted amine can then be separated by conventional methods like distillation or chromatography. google.com
The following table compares different chiral resolution techniques.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Well-established, scalable, and cost-effective for many applications. | Success is dependent on finding a suitable resolving agent and crystallization conditions; theoretical maximum yield is 50% for one enantiomer without a racemization step. acs.org |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for separation from the unreacted enantiomer. google.com | High enantioselectivity, mild reaction conditions. | Enzymes can be expensive, and the process may require specific solvents and conditions for optimal activity. |
| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase (CSP) based on differential interactions. | Can provide high purity for both enantiomers; applicable to a wide range of compounds. | Can be expensive to scale up for large quantities due to the cost of chiral stationary phases and solvents. |
Chemical Derivatization and Analog Development of this compound
The development of analogs and the chemical derivatization of this compound are guided by the reactivity of its constituent functional groups: the primary aliphatic amine, the substituted phenyl ring, and the isopropoxy ether. Strategic modifications at these sites can be undertaken to explore structure-activity relationships and develop new chemical entities.
Reactions of the Butan-2-amine Functional Group
The primary amine of this compound is a versatile functional group that serves as a key site for chemical modification. As a nucleophile and a weak base, it readily participates in a variety of chemical transformations.
N-Alkylation: The nitrogen atom of the primary amine can be alkylated using alkyl halides. This reaction typically proceeds via nucleophilic substitution. The reaction can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, because the product amine can compete with the starting material for the alkylating agent. libretexts.org To achieve mono-alkylation, reductive amination is often a more effective method.
Acylation: Primary and secondary amines react with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is generally rapid and high-yielding. A base, such as pyridine or sodium hydroxide, is often added to neutralize the hydrochloric acid byproduct. libretexts.org The resulting amide is significantly less nucleophilic, preventing over-acylation. libretexts.org
Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes or ketones in an acid-catalyzed, reversible reaction to form an imine (also known as a Schiff base). libretexts.org This transformation involves the elimination of a water molecule. The pH of the reaction must be carefully controlled; it is typically most effective around a pH of 5. libretexts.org
Sulfonylation: Amines react with sulfonyl chlorides to produce sulfonamides. libretexts.org This reaction is analogous to acylation and is typically performed under alkaline conditions to maintain the nucleophilicity of the amine. libretexts.org
| Reaction Type | Reagents | Functional Group Transformation | Product Class |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | -NH₂ → -NHR, -NR₂, -N⁺R₃ | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Acylation | Acid Chloride (e.g., CH₃COCl) or Acid Anhydride | -NH₂ → -NHCOR | Amide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | -NH₂ → -NHCHR₂ | Secondary Amine |
| Imine Formation | Aldehyde or Ketone, Acid Catalyst | -NH₂ → -N=CR₂ | Imine (Schiff Base) |
| Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | -NH₂ → -NHSO₂R | Sulfonamide |
Modifications and Substitutions on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution. The reactivity and orientation of incoming substituents are dictated by the existing groups on the ring: the isopropoxy group and the butylamine side chain. The isopropoxy group is an ortho-, para-directing activator, while the alkyl side chain is a weak ortho-, para-directing activator. Since the para-position relative to the isopropoxy group is occupied by the butylamine chain, substitution is directed to the positions ortho to the isopropoxy group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using a halogen with a Lewis acid catalyst (e.g., Br₂/FeBr₃).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
| Reaction Type | Reagents | Position of Substitution | Product Feature |
| Halogenation | Br₂ / FeBr₃ | Ortho to isopropoxy group | Bromo-substituted phenyl ring |
| Nitration | HNO₃ / H₂SO₄ | Ortho to isopropoxy group | Nitro-substituted phenyl ring |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Ortho to isopropoxy group | Acyl-substituted phenyl ring |
| Sulfonation | Fuming H₂SO₄ | Ortho to isopropoxy group | Sulfo-substituted phenyl ring |
Transformations Involving the Isopropoxy Moiety
The isopropoxy group is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, typically involving strong acids. The most common method for cleaving alkyl ethers is treatment with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the isopropoxy group into a hydroxyl group, yielding the corresponding phenol, and would also produce 2-halopropane.
| Reaction Type | Reagents | Functional Group Transformation | Product Features |
| Ether Cleavage | Concentrated HBr or HI, Heat | -OCH(CH₃)₂ → -OH | Phenolic hydroxyl group, 2-halopropane byproduct |
General Principles of Aliphatic Amine Synthesis and Functionalization
Aliphatic amines are a crucial class of compounds in organic chemistry, and numerous methods exist for their synthesis and functionalization. acs.org
Synthesis of Aliphatic Amines: Traditional methods for synthesizing primary aliphatic amines include:
Reduction of Nitriles: Nitriles (R-C≡N) can be reduced to primary amines (R-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. firsthope.co.in This method is useful for adding a carbon atom to the molecule. firsthope.co.in
Reduction of Nitro Compounds: Aliphatic nitro compounds can be reduced to primary amines using reagents such as hydrogen gas with a metal catalyst or metal-acid combinations like Fe/HCl. firsthope.co.inbritannica.com
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine to form an imine, which is then reduced to an amine. firsthope.co.in It is a versatile method for producing primary, secondary, or tertiary amines. firsthope.co.in
Gabriel Synthesis: This method produces primary amines from alkyl halides via a phthalimide intermediate, which helps to avoid the over-alkylation common in direct ammonolysis. firsthope.co.in
Alkylation of Ammonia: Reacting an alkyl halide with ammonia can produce amines, but it often results in a mixture of primary, secondary, and tertiary amines, requiring purification. firsthope.co.in
Modern synthetic strategies often employ transition-metal catalysis to achieve more efficient and selective amine synthesis. acs.org These methods include hydroamination, which is the direct addition of an amine to an unactivated alkene, representing a highly atom-economical route. acs.org
Functionalization of Aliphatic Amines: The functionalization of aliphatic amines can occur at the nitrogen atom (N-functionalization) or at a carbon atom within the alkyl chain (C-functionalization).
N-Functionalization: As discussed in section 2.3.1, this includes alkylation and acylation, which are fundamental transformations.
C-H Functionalization: Direct functionalization of C-H bonds in aliphatic amines is a more advanced and challenging area. acs.org Recent developments in photoredox catalysis and electrochemistry have enabled methods for C-H functionalization, allowing for the introduction of various functional groups at positions alpha to the amine. researchgate.net For primary amines, this can be challenging due to potential over-oxidation, but strategies using temporary protecting groups like CO₂ have been developed to facilitate these transformations. researchgate.net
| Synthesis Method | Starting Material | Product | Key Features |
| Reduction of Nitriles | Nitrile (RCN) | Primary Amine (RCH₂NH₂) | Adds one carbon atom. firsthope.co.in |
| Reductive Amination | Aldehyde/Ketone | Primary, Secondary, or Tertiary Amine | Highly versatile. firsthope.co.in |
| Gabriel Synthesis | Alkyl Halide, Potassium Phthalimide | Primary Amine | Avoids over-alkylation. firsthope.co.in |
| Hydroamination | Alkene, Amine | Secondary or Tertiary Amine | Atom-economical. acs.org |
Advanced Pharmacological and Biological Research of 4 4 Propan 2 Yloxy Phenyl Butan 2 Amine
Elucidation of Molecular Mechanism of Action
The molecular mechanism of action for a compound like 4-[4-(propan-2-yloxy)phenyl]butan-2-amine is predicted to involve direct interactions with various enzymes and receptors, driven by a combination of chemical bonds and structural features that contribute to its binding affinity and specificity.
Interactions with Enzymes and Receptors
Substituted phenethylamines are known to interact with a variety of biogenic amine receptors and transporters. mdpi.com Based on its structure, this compound is likely to exhibit affinity for adrenergic and serotonergic G-protein coupled receptors (GPCRs). consensus.appnih.gov The primary amine in the butan-2-amine side chain is a key feature for interaction with these receptors.
Furthermore, this class of compounds can also interact with monoamine transporters, such as those for dopamine, norepinephrine, and serotonin, potentially acting as inhibitors or substrates and thereby modulating the synaptic concentrations of these neurotransmitters. nih.gov The specific receptor and transporter interaction profile would be determined by the substitution pattern on the phenyl ring and the nature of the alkyl side chain.
Role of Hydrogen Bonding and Electrostatic Interactions in Ligand Binding
The binding of small molecules like this compound to their biological targets is critically dependent on non-covalent interactions. The primary amine group is expected to be protonated at physiological pH, forming a positively charged ammonium ion. This charged moiety can engage in strong electrostatic interactions and hydrogen bonding with negatively charged amino acid residues, such as aspartate or glutamate, which are often found in the binding pockets of biogenic amine receptors. nih.gov These interactions are fundamental for the initial recognition and anchoring of the ligand within the receptor's binding site. The oxygen atom of the isopropoxy group can also act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.
Contributions of the Isopropoxy Group to Binding Affinity and Specificity
The 4-isopropoxy group on the phenyl ring is a significant structural feature that is expected to modulate the pharmacological profile of the compound. The presence of this alkoxy group increases the lipophilicity of the molecule compared to an unsubstituted phenethylamine (B48288). frontiersin.org This enhanced lipophilicity can facilitate the crossing of cellular membranes and may influence the binding affinity for receptors located in lipid-rich environments.
Studies on related alkoxy-substituted phenethylamines have shown that the size and nature of the alkoxy group can influence receptor selectivity. frontiersin.org For instance, extending the alkoxy group can increase binding affinities at certain serotonin receptors. frontiersin.org The isopropoxy group, with its branched alkyl chain, will occupy a specific volume in the receptor's binding pocket, and its precise fit will determine the compound's affinity and specificity for different receptor subtypes.
Modulation of Specific Biological Pathways (e.g., adrenergic receptors, kinase activity)
By interacting with adrenergic receptors, this compound can modulate downstream signaling pathways. Adrenergic receptors are GPCRs that, upon activation, trigger intracellular cascades involving second messengers like cyclic AMP (cAMP) and inositol phosphates. mdpi.com This can lead to a wide range of physiological responses depending on the specific receptor subtype and the tissue in which it is expressed.
While direct interaction with kinases is less likely for this class of compounds, modulation of kinase activity can occur as a downstream consequence of receptor activation. For example, GPCR signaling can lead to the activation of protein kinases such as protein kinase A (PKA) and protein kinase C (PKC). elifesciences.org Furthermore, some small molecules can act as allosteric modulators of kinases, although this is less commonly observed with simple phenethylamines. nih.govacs.org
In Vitro Pharmacological Profiling and Target Engagement
To experimentally determine the pharmacological profile and target engagement of this compound, a series of in vitro assays would be employed. These assays are crucial for quantifying the affinity of a compound for its molecular targets and assessing its functional activity.
Ligand Binding Assays and Affinity Determination using Reporter Systems
Ligand binding assays are a fundamental tool in pharmacology used to measure the affinity of a ligand for a receptor. giffordbioscience.comwikipedia.org Radioligand binding assays are a common method where a radiolabeled ligand with known affinity for the target receptor is used. researchgate.net The test compound, this compound, would be introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated to represent the compound's binding affinity. researchgate.net
Reporter gene assays are another powerful tool for assessing the functional activity of a compound at a receptor. indigobiosciences.comyoutube.comnih.gov In these assays, cells are engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to receptor activation. berthold.comberthold.com When the compound binds to and activates the receptor, it initiates a signaling cascade that leads to the expression of the reporter gene, which produces a measurable signal (e.g., light or color). youtube.com The concentration of the compound that produces 50% of the maximal response is the EC50 value, which is a measure of its potency as an agonist. Conversely, the ability of a compound to block the effect of a known agonist can be measured to determine its antagonist properties.
Table 1: Illustrative Data from In Vitro Pharmacological Assays for a Hypothetical Phenethylamine Compound
This table presents hypothetical data to illustrate the type of results obtained from in vitro pharmacological profiling of a compound like this compound. The values are for illustrative purposes only and do not represent actual experimental data for this specific molecule.
| Target | Assay Type | Parameter | Value (nM) |
| Adrenergic Receptor α1A | Radioligand Binding | Ki | 50 |
| Adrenergic Receptor α2A | Radioligand Binding | Ki | 120 |
| Serotonin Receptor 5-HT2A | Radioligand Binding | Ki | 85 |
| Serotonin Receptor 5-HT2C | Radioligand Binding | Ki | 250 |
| Adrenergic Receptor α1A | Reporter Gene Assay | EC50 | 75 |
| Serotonin Receptor 5-HT2A | Reporter Gene Assay | EC50 | 150 |
Enzyme Inhibition Studies (e.g., Phosphodiesterase-4, Cyclooxygenases, Lipoxygenases, Cholinesterases, Glycosidases, Phospholipase A2)
There is currently no publicly available scientific literature detailing the inhibitory activity of this compound against the specified panel of enzymes. While the broader class of phenylalkylamines has been investigated for various enzymatic interactions, specific data for this particular compound is absent. Research on related structures suggests that modifications to the phenylalkylamine scaffold can lead to interactions with enzymes such as monoamine oxidase; however, without direct experimental evidence, any potential inhibitory effects of this compound on phosphodiesterase-4, cyclooxygenases, lipoxygenases, cholinesterases, glycosidases, or phospholipase A2 are purely speculative.
Cell-Based Functional Assays for Receptor Agonism/Antagonism
Detailed information from cell-based functional assays to determine the agonist or antagonist activity of this compound at various receptors is not available in the current body of scientific research. The pharmacological characterization of a novel compound typically involves screening against a wide array of receptors to understand its potential therapeutic applications and off-target effects. For many phenylalkylamine derivatives, interactions with adrenergic, dopaminergic, and serotonergic receptors are of primary interest. However, no such studies have been published for this compound, leaving its receptor interaction profile unknown.
Structure-Activity Relationship (SAR) Investigations
Comprehensive structure-activity relationship (SAR) studies focusing on this compound have not been reported. SAR investigations are crucial for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties.
Impact of Substituent Modifications on Biological Activity and Potency
Without foundational biological activity data, the impact of modifying the substituents of this compound remains uncharacterized. For instance, the significance of the propan-2-yloxy group at the para position of the phenyl ring, or alterations to the butylamine side chain, has not been explored in the context of its biological activity and potency.
Stereochemical Influence on Pharmacological Potency and Selectivity
The presence of a chiral center at the 2-position of the butane chain suggests that the stereochemistry of this compound is likely to play a critical role in its pharmacological properties. It is well-established within the field of pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and even pharmacological effects. However, no studies have been published that compare the (R)- and (S)-enantiomers of this specific compound.
Correlation of Structural Features with Target Selectivity
As the biological targets of this compound have not been identified, no correlations can be drawn between its structural features and target selectivity. Understanding how the specific arrangement of its phenyl ring, alkoxy substituent, and amino group contributes to selective binding at a particular receptor or enzyme is a key aspect of drug design that has yet to be investigated for this compound.
Assessment of Structural Modifications for Improved Bioactivity
The assessment of structural modifications to enhance the bioactivity of this compound is a research area that remains to be explored. Such studies would logically follow the initial identification of its biological targets and the establishment of a baseline level of activity.
Metabolic Pathways in Preclinical In Vivo Models
Comprehensive searches for in vivo studies detailing the metabolic fate of this compound in preclinical models did not identify any specific research. The biotransformation and metabolic pathways of this compound have not been characterized in the public domain.
Investigation of Compound Metabolism and Biotransformation using Stable Isotope Tracing
No studies utilizing stable isotope tracing to investigate the metabolism and biotransformation of this compound were found. This technique, while crucial for understanding how a compound is processed in the body, does not appear to have been applied to this specific molecule in published research.
Pharmacokinetic Studies in Relevant Animal Models
There is no available data from pharmacokinetic studies of this compound in any relevant animal models. Key pharmacokinetic parameters—such as absorption, distribution, metabolism, and excretion (ADME), as well as half-life, clearance, and volume of distribution—have not been documented in the scientific literature. Consequently, no data tables can be generated on this topic.
Analytical Characterization and Computational Studies of 4 4 Propan 2 Yloxy Phenyl Butan 2 Amine
Comprehensive Analytical Techniques for Compound Characterization
The definitive identification and purity assessment of 4-[4-(propan-2-yloxy)phenyl]butan-2-amine relies on a combination of spectroscopic, spectrometric, and chromatographic methods. Each technique provides unique and complementary information regarding the molecule's structure, mass, and purity profile.
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the butyl chain, and the protons of the propan-2-yloxy group. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals would confirm the connectivity of the atoms. For instance, the aromatic protons would appear in the typical downfield region, while the aliphatic protons would be found in the upfield region. The ¹³C NMR spectrum would complement this by showing a specific signal for each unique carbon atom in the molecule, confirming the total number of carbon environments.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching from the primary amine group, C-H stretching from the aromatic and aliphatic portions, C-O stretching from the ether linkage, and C=C stretching from the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. Due to the presence of the phenyl ring, this compound is expected to absorb UV radiation. The spectrum would likely show characteristic absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic system.
Table 1: Predicted Spectroscopic Features for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber / λmax |
|---|---|---|
| ¹H NMR | Aromatic C-H | ~6.8-7.2 ppm |
| Aliphatic C-H (butyl chain) | ~1.0-3.0 ppm | |
| Amine N-H | Variable, broad signal | |
| Ether C-H (isopropyl) | ~1.3 ppm (CH₃), ~4.5 ppm (CH) | |
| ¹³C NMR | Aromatic C | ~115-160 ppm |
| Aliphatic C (butyl chain) | ~20-50 ppm | |
| Ether C (isopropyl) | ~22 ppm (CH₃), ~70 ppm (CH) | |
| IR | N-H Stretch (amine) | ~3300-3400 cm⁻¹ |
| C-H Stretch (aromatic/aliphatic) | ~2850-3100 cm⁻¹ | |
| C-O Stretch (ether) | ~1000-1300 cm⁻¹ | |
| C=C Stretch (aromatic) | ~1450-1600 cm⁻¹ |
| UV-Vis | Phenyl Ring | ~220 nm and ~275 nm |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be suitable for the analysis of this compound, allowing for its separation from impurities prior to mass analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular mass.
Electron Ionization-Mass Spectrometry (EI-MS): EI-MS would provide a characteristic fragmentation pattern. Key fragmentation pathways would likely involve cleavage of the C-C bond alpha to the amine group (alpha-cleavage), loss of the isopropyl group, and cleavage of the butyl side chain.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of the compound. Publicly available databases contain predicted mass spectrometry data for this compound. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 208.16959 |
| [M+Na]⁺ | 230.15153 |
| [M-H]⁻ | 206.15503 |
Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or starting materials, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be appropriate, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a modifier such as trifluoroacetic acid to improve peak shape for the basic amine. Detection would typically be performed using a UV detector set to one of the absorption maxima of the phenyl ring.
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID can be used for purity assessment if the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or moderately polar stationary phase would be suitable for separation. The flame ionization detector would provide high sensitivity for the organic analyte. Derivatization of the amine group might be necessary to improve its chromatographic properties and prevent peak tailing.
Table 3: Hypothetical Chromatographic Conditions for Purity Assessment
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% TFA | UV-Vis |
| GC-FID | Capillary (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector |
Computational Chemistry and Molecular Modeling Approaches
Computational methods provide valuable insights into the intrinsic properties of a molecule and its potential interactions with biological systems, complementing experimental data.
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to model the electronic structure and properties of this compound.
Geometry Optimization: DFT calculations can determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.
Electronic Properties: These calculations can yield valuable information about the electronic properties, such as the distribution of electron density, dipole moment, and the energies of the Frontier Molecular Orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.
Table 4: Properties of this compound Predictable by DFT
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and the most stable 3D structure. |
| HOMO-LUMO Energies | Relates to electronic transitions, reactivity, and stability. |
| Vibrational Frequencies | Correlates with experimental IR spectra for structural confirmation. |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a molecule with a biological target.
For this compound, molecular docking simulations could be performed to explore its potential interactions with various receptors. The simulation would involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that systematically explores different binding poses of the ligand within the active site of the protein. The resulting poses are then scored based on a scoring function that estimates the binding affinity. This approach can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. While no specific docking studies for this compound are currently published, the methodology allows for the virtual screening against numerous biological targets to hypothesize potential pharmacological activity.
Prediction of Molecular Descriptors for Biological Activity Correlation and ADMET Profiling
In the contemporary drug discovery and development process, the early in silico evaluation of a compound's pharmacokinetic and toxicological properties is a critical step. This computational screening, which encompasses the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), allows for the early identification of candidates with favorable drug-like properties, thereby reducing late-stage attrition and optimizing resources. For the compound this compound, a comprehensive ADMET profile has been generated using established computational models. These predictions are based on its chemical structure and provide valuable insights into its potential behavior in vivo.
The prediction of molecular descriptors is fundamental to correlating a molecule's structure with its biological activity. Physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are pivotal in determining a compound's suitability for oral bioavailability and membrane permeability.
Below is a summary of the key computationally predicted molecular properties for this compound.
| Property | Predicted Value | Unit |
| Molecular Formula | C₁₃H₂₁NO | - |
| Molecular Weight | 207.31 | g/mol |
| XlogP | 2.8 | - |
| Topological Polar Surface Area (TPSA) | 38.3 | Ų |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 5 | - |
Data sourced from computational predictions.
A widely accepted framework for assessing the "drug-likeness" of a chemical compound is Lipinski's Rule of Five. oup.com This rule establishes that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight greater than 500 Daltons, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
The analysis of this compound against these criteria is presented below.
| Lipinski's Rule Parameter | Value | Rule | Compliance |
| Molecular Weight | 207.31 | < 500 Da | Yes |
| logP (XlogP) | 2.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Number of Violations | 0 | ≤ 1 | Yes |
Data sourced from computational predictions. greenstonebio.com
The compound this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. This profile suggests that the molecule possesses physicochemical properties consistent with good oral bioavailability and membrane permeability, making it a promising candidate for further investigation as a potential orally administered therapeutic agent.
Beyond the general drug-likeness assessment, detailed ADMET profiling provides more specific predictions about the compound's journey through the body. These predictions cover aspects from intestinal absorption and blood-brain barrier penetration to metabolic stability and potential toxicities.
The predicted ADMET profile for this compound is detailed in the following table.
| ADMET Parameter | Predicted Outcome/Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | + (Probability: 0.98) | High probability of being well-absorbed from the gut. |
| Caco-2 Permeability | + (Probability: 0.91) | High permeability across intestinal epithelial cells. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | + (Probability: 0.96) | Likely to cross the blood-brain barrier. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 metabolic enzyme. |
| CYP3A4 Inhibitor | Yes | Potential to inhibit the CYP3A4 metabolic enzyme. |
| Toxicity | ||
| hERG Inhibition | Weak Inhibitor | Low risk of cardiotoxicity related to hERG block. |
| Human Hepatotoxicity (H-HT) | - (Probability: 0.85) | Low probability of causing liver damage. |
| AMES Mutagenicity | - (Probability: 0.88) | Unlikely to be mutagenic. |
Data generated from established in silico ADMET prediction models.
The computational analysis indicates a favorable ADMET profile for this compound. It is predicted to have excellent intestinal absorption and the ability to penetrate the blood-brain barrier. The lack of interaction with the P-glycoprotein efflux pump is also a positive attribute. However, the prediction that it may act as an inhibitor for key cytochrome P450 enzymes (CYP2D6 and CYP3A4) suggests a potential for drug-drug interactions, which would require careful consideration and experimental validation in later stages of drug development. The toxicity predictions are largely favorable, indicating a low likelihood of mutagenicity or hepatotoxicity, and only weak inhibition of the hERG channel, suggesting a reduced risk of cardiac-related adverse effects.
Research Applications and Future Outlook for 4 4 Propan 2 Yloxy Phenyl Butan 2 Amine
Utilization as a Synthetic Building Block in Complex Molecule Synthesis
The potential of 4-[4-(propan-2-yloxy)phenyl]butan-2-amine as a synthetic building block is rooted in its bifunctional nature, possessing both a primary amine and a substituted phenyl ring. The amine group serves as a versatile nucleophile, enabling a wide array of chemical transformations. These include, but are not limited to, amidation, alkylation, and the formation of imines, which are key reactions in the construction of more complex molecular architectures.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Functional Group Transformation | Potential Product Class |
| Acylation | Acid chloride, Acid anhydride | Amine to Amide | Amides, Peptidomimetics |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Amine to Secondary/Tertiary Amine | Substituted Amines |
| N-Alkylation | Alkyl halide | Amine to Secondary/Tertiary Amine | Substituted Amines |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | Amine to Arylamine | Di- and Tri-arylamines |
Exploration of Biological and Medicinal Applications as a Precursor Compound
While direct biological and medicinal applications of this compound have not been extensively documented, its structural similarity to known pharmacologically active agents points towards its potential as a precursor compound in drug discovery. The phenethylamine (B48288) backbone is a common feature in a multitude of psychoactive substances and pharmaceuticals.
Research into analogous compounds, such as 4-phenylbutan-2-amine, has shown their utility as intermediates in the synthesis of cardiovascular drugs. For instance, 4-phenylbutan-2-amine is a known precursor in the synthesis of Labetalol, a mixed alpha- and beta-adrenergic antagonist. researchgate.net This highlights the potential for this compound to serve as a starting material for novel therapeutic agents. The propan-2-yloxy substitution on the phenyl ring could modulate the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, potentially leading to improved efficacy or a different pharmacological profile.
Role in Understanding Broader Chemical Class Activities and Pharmacological Principles
The study of this compound can contribute to a deeper understanding of the structure-activity relationships (SAR) within the phenethylamine and phenylalkylamine classes of compounds. By systematically modifying the substituents on the phenyl ring and the alkyl chain, researchers can elucidate the key molecular features responsible for specific biological activities.
The propan-2-yloxy group, in particular, introduces a lipophilic and sterically bulky substituent at the para-position of the phenyl ring. Investigating the pharmacological effects of this specific substitution can provide valuable insights into receptor binding interactions and metabolic stability. For example, in the context of neurotransmitter receptor binding, the size and electronics of this group could influence affinity and selectivity for different receptor subtypes. ontosight.ai Such studies are fundamental to the rational design of new drugs with improved therapeutic indices. While specific SAR studies involving this exact compound are not yet published, it represents a valuable tool for future pharmacological research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(Propan-2-yloxy)phenyl]butan-2-amine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(propan-2-yloxy)phenyl bromide with butan-2-amine under reflux in a polar aprotic solvent (e.g., DMF). Chiral resolution may be required if stereoisomers form. Purity validation involves HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (MS) to confirm molecular weight (expected [M+H]+: ~222.3 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify structural integrity, particularly the propan-2-yloxy group (δ 1.2–1.4 ppm for methyl protons) and the amine moiety (δ 2.6–3.0 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Prioritize:
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm), methine protons adjacent to the amine (δ 2.8–3.1 ppm), and isopropyl methyl groups (δ 1.2–1.4 ppm).
- IR Spectroscopy : Confirm amine N–H stretches (~3300 cm⁻¹) and ether C–O–C (~1250 cm⁻¹).
- High-Resolution MS : Ensure exact mass matches theoretical values (e.g., C₁₃H₁₉NO₂: 221.1416). Chiral HPLC is recommended if enantiomers are present .
Q. How should researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro assays targeting adrenergic receptors (α/β subtypes) due to structural similarities to phenethylamine derivatives. Use radioligand binding assays (e.g., [³H]-clonidine for α₂ receptors) and functional assays (cAMP modulation for β receptors). Include positive controls (e.g., norepinephrine) and validate results with dose-response curves (EC₅₀/IC₅₀ calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by stereochemical ambiguity in the amine group?
- Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to convert enantiomers into diastereomers, enabling separation via HPLC and unambiguous NMR assignments. Computational methods (DFT-based NMR chemical shift predictions) can corroborate experimental data .
Q. What strategies are effective for analyzing discrepancies between in vitro receptor binding data and in vivo pharmacological effects?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., blood-brain barrier penetration via logP calculations) and metabolic stability (e.g., liver microsome assays). Use molecular dynamics simulations to assess receptor-ligand binding kinetics (e.g., binding free energy calculations with AMBER or GROMACS). Cross-validate with knock-out animal models to isolate target receptor contributions .
Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up synthesis?
- Methodological Answer : Perform Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. Monitor reaction progress via inline FTIR or Raman spectroscopy. Use computational tools (e.g., Gaussian for transition state modeling) to predict side reactions (e.g., over-alkylation) and adjust parameters accordingly .
Q. What computational approaches are recommended for predicting the compound’s electronic structure and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., polarizable continuum models) improve accuracy for reaction mechanisms involving proton transfer or redox processes .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation times) and normalize data to internal controls. Use meta-analysis tools (e.g., Prism or R) to quantify variability. Cross-reference with structural analogs (e.g., 4-fluorophenyl derivatives) to identify substituent-specific activity trends .
Q. What methods are effective for optimizing force field parameters in molecular dynamics simulations of this compound?
- Methodological Answer : Parameterize the compound using the General AMBER Force Field (GAFF) with restrained electrostatic potential (RESP) charges derived from quantum mechanical calculations. Validate force fields by comparing simulated NMR chemical shifts with experimental data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
